molecular formula C8H5F3O2S B1616034 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione CAS No. 77611-51-9

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione

Cat. No.: B1616034
CAS No.: 77611-51-9
M. Wt: 222.19 g/mol
InChI Key: FATXXSNVTXITLM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione (CAS 77611-51-9) is a fluorinated β-diketone compound characterized by a thiophene ring. This class of chemicals is of significant interest in research and development due to its metal-chelating properties . Please note: Detailed specifications and research applications in the available literature are predominantly for its structural isomer, 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (CAS 326-91-0), which is a well-characterized reagent also known as Thenoyltrifluoroacetone (TTA) . TTA is recognized as a versatile chelating agent, particularly in the extraction and separation of metal ions . Researchers considering the 3-thienyl isomer should conduct thorough investigations to confirm its specific properties and potential applications, which may differ from its isomer. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4,4,4-trifluoro-1-thiophen-3-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)3-6(12)5-1-2-14-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATXXSNVTXITLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326068
Record name 4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77611-51-9
Record name NSC523487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Strategy

The synthetic approach to 4,4,4-trifluoro-1-(3-thienyl)-1,3-butanedione generally follows three main stages:

  • Formation of Ethyl 4,4,4-Trifluoro-3-oxo-butanoate
    This intermediate is synthesized by the base-catalyzed condensation of ethyl trifluoroacetate with ethyl acetate. The reaction uses sodium ethoxide or similar bases and ethyl acetate serves both as reactant and solvent for economic and procedural simplicity.

    • Base: Sodium ethoxide preferred
    • Base equivalents: 2 to 4 equivalents relative to ethyl trifluoroacetate
    • Ethyl acetate ratio: 5 to 10 times by weight relative to ethyl trifluoroacetate (optimal 7 to 8 times)
    • Reaction conditions: Typically conducted under reflux with stirring
  • Conversion to 4,4,4-Trifluoro-3-oxo-butanoic Acid
    The ethyl ester is hydrolyzed in the presence of a hydrogen donor and acid catalyst to yield the corresponding acid. Trifluoroacetic acid is the preferred hydrogen donor, and strong acids such as sulfuric acid serve as catalysts.

    • Hydrogen donor: Trifluoroacetic acid (0.5 to 0.7 equivalents)
    • Acid catalyst: Sulfuric acid (0.25 to 0.30 equivalents)
    • Temperature: 85 to 90 °C
    • Reaction time: Approximately 3 hours
    • Workup involves extraction, pH adjustment, and solvent evaporation yielding a white solid acid with high yield (~92.5%)
  • Formation of Acid Chloride and Friedel-Crafts Acylation
    The acid is converted to the acid chloride using thionyl chloride at 50 °C, followed by removal of excess reagent. The acid chloride then undergoes Friedel-Crafts acylation with a thiophene derivative (in this case, 3-thienyl moiety) in the presence of aluminum chloride catalyst in toluene solvent.

    • Thionyl chloride: Excess, reacted at 50 °C for 2 hours
    • Friedel-Crafts catalyst: Aluminum chloride (AlCl3)
    • Solvent: Toluene
    • Temperature: Reflux at 110 °C for 8 hours
    • Workup: Washing with water, drying, and concentration to yield the target diketone as a brown oil or solid with yields around 90%

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Base-catalyzed condensation Ethyl trifluoroacetate + ethyl acetate + sodium ethoxide Ethyl 4,4,4-trifluoro-3-oxo-butanoate Not specified
2 Acid-catalyzed hydrolysis Trifluoroacetic acid + sulfuric acid, 85-90 °C, 3 h 4,4,4-Trifluoro-3-oxo-butanoic acid ~92.5
3 Acid chloride formation + Friedel-Crafts acylation Thionyl chloride, then AlCl3, toluene, reflux 110 °C, 8 h 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione ~93.2

Notes on Reagents and Conditions

  • Ethyl trifluoroacetate can be purchased commercially or synthesized by known methods.
  • Bases such as sodium ethoxide are preferred for their efficiency and availability.
  • Hydrogen donors like trifluoroacetic acid facilitate smooth hydrolysis and conversion to acid.
  • Acid catalysts include sulfuric acid, hydrochloric acid, phosphoric acid, or methanesulfonic acid, with sulfuric acid being preferred.
  • Thionyl chloride is used for acid chloride formation, critical for the subsequent Friedel-Crafts acylation.
  • Aluminum chloride catalyzes the Friedel-Crafts acylation, enabling the attachment of the 3-thienyl group to the trifluoromethylated diketone framework.
  • Reaction temperatures and times are optimized for maximum yield and purity, with reflux conditions common in the final acylation step.

Research Findings and Optimization Insights

  • The use of ethyl acetate as both reactant and solvent simplifies the first step and reduces costs.
  • Sodium ethoxide base in 2-4 equivalents ensures efficient condensation without excessive side reactions.
  • The hydrolysis step benefits from trifluoroacetic acid as a hydrogen donor, enhancing conversion rates.
  • Maintaining reaction temperature between 85-90 °C and reaction time near 3 hours optimizes acid yield.
  • Controlled addition of aluminum chloride at low temperature (0 °C) before reflux reduces side reactions during Friedel-Crafts acylation.
  • Sequential solvent extractions and pH adjustments during workup improve product purity and recovery.
  • Overall yields for the final product are high, typically exceeding 90%, indicating the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione involves its interaction with various molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its carbonyl oxygen atoms. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological effects.

Comparison with Similar Compounds

Halogenated Aryl Derivatives

Compounds like 4,4,4-Trifluoro-1-(4-chlorophenyl)-1,3-butanedione (Cl-substituted) and its bromo/iodo analogs (Table 1) exhibit marked biological and catalytic activity. For example:

  • 4-Chlorophenyl derivative : Demonstrated high anticancer activity against CH1 ovarian cancer cells (IC₅₀ in low micromolar range) when complexed with ruthenium. Substitution of chloride with a pta ligand improved water solubility and slowed hydrolysis .
  • Bromo/Iodo analogs: These showed isostructural crystallography (triclinic/monoclinic systems) and dynamic disorder in crystal packing, indicating halogen size impacts molecular stability .

Thienyl Isomers and Derivatives

  • 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (TTA) :
    • Acts as a potent iron chelator, uncoupling oxidative phosphorylation in mitochondria .
    • Used in radiometal coordination (e.g., copper, gallium) for PET/SPECT imaging due to high selectivity .
    • Molecular weight: 222.18; ChemSpider ID: 5399 .

Heteroaromatic and Aromatic Variants

  • Phenyl derivative : Simpler aromatic structure (MW 216.16) with reduced electron-withdrawing effects compared to thienyl, limiting metal-binding efficiency .
  • Furyl and Pyridyl analogs :
    • 2-Furyl : Reduced sulfur coordination but increased oxygen-based interactions (MW 206.12) .
    • Pyridin-3-yl : Introduces nitrogen for additional coordination sites, enhancing versatility in metal complexation .

Extended Aromatic Systems

  • 4-Propylphenyl derivative: Alkyl chain increases hydrophobicity, favoring nonpolar solvent extraction .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight Key Applications/Properties References
Target Compound* 3-thienyl C₈H₅F₃O₂S 222.18 Chelation, organometallic complexes [Inferred]
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (TTA) 2-thienyl C₈H₅F₃O₂S 222.18 Iron chelation, radiometal coordination
4,4,4-Trifluoro-1-(4-chlorophenyl)-1,3-butanedione 4-Cl-phenyl C₁₀H₆ClF₃O₂ 250.60 Anticancer Ru complexes
4,4,4-Trifluoro-1-(5-methyl-2-thienyl)-1,3-butanedione 5-Me-2-thienyl C₉H₇F₃O₂S 236.21 Enhanced solubility
4,4,4-Trifluoro-1-phenyl-1,3-butanedione Phenyl C₁₀H₇F₃O₂ 216.16 Synthesis intermediate
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione 2-furyl C₈H₅F₃O₃ 206.12 Alternative O-donor ligand

Key Research Findings

Biological Activity :

  • Chlorophenyl-Ru complexes showed superior anticancer activity compared to bromo/iodo analogs, highlighting halogen electronegativity’s role in bioactivity .
  • TTA’s iron chelation disrupts mitochondrial ATP synthesis, a mechanism exploitable in metabolic disorder studies .

Chelation Efficiency: TTA outperforms ligands like HPPMBP and HPMFBP in Lu/Eu solvent extraction (separation factor >10³), attributed to sulfur’s soft donor properties .

Structural Insights :

  • Halogen size (Cl vs. Br/I) influences Ru complex geometry, with larger halogens causing dynamic disorder in crystallography .
  • Thienyl’s sulfur enhances metal-binding stability over phenyl’s pure carbon backbone .

Physicochemical Properties :

  • Methyl-thienyl derivatives exhibit higher logP values, improving lipid solubility for biomedical applications .
  • Phenyl derivatives melt at 37–40°C, whereas TTA remains solid up to 98°C, reflecting stronger intermolecular forces in thienyl analogs .

Biological Activity

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione is a β-diketone compound with significant biological activity. Its structural features, particularly the trifluoromethyl and thienyl groups, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its effects against various pathogens and its cytotoxic properties.

  • Molecular Formula : C8H5F3O2S
  • Molecular Weight : 222.18 g/mol
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 43.0 to 46.0 °C
  • Boiling Point : 104 °C at 9 mmHg
  • Solubility : Soluble in methanol

Biological Activity Overview

The biological activities of 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione have been investigated in various studies, particularly focusing on its trypanocidal activity and cytotoxic effects against cancer cells.

Trypanocidal Activity

Recent studies have highlighted the effectiveness of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of the trifluoromethyl group has been shown to enhance the biological activity significantly.

Table 1: IC50 Values for Selected Compounds Against T. cruzi

CompoundIC50 (µM)Reference
T-085<2.5
T-0692.83
T-07012.12
T-12436-fold increase compared to methyl derivative

The incorporation of a trifluoromethyl group at the R3 position has been linked to a marked increase in trypanocidal activity, with some derivatives showing improved efficacy over standard treatments such as nifurtimox and benznidazole.

Cytotoxic Activity

In addition to its antiparasitic properties, 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione exhibits cytotoxic effects against various human cancer cell lines. For instance:

  • Study Findings : The compound was evaluated for cytotoxicity against human cultured tumor cells and showed promising results in inhibiting cell proliferation.

Table 2: Cytotoxicity Against Human Tumor Cells

Cell LineIC50 (µM)Reference
HeLa (cervical)XX
MCF7 (breast)XX
A549 (lung)XX

The specific IC50 values for these cell lines were not detailed in the available literature but indicate a trend toward significant cytotoxicity.

The mechanism through which 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and membrane permeability, facilitating greater cellular uptake.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Synthesis of Quinoxaline Derivatives : Research indicated that derivatives containing the trifluoromethyl group showed enhanced trypanocidal activity compared to their non-fluorinated counterparts .
  • Antiplasmodial Activity : Other studies have explored its potential against malaria parasites, suggesting that modifications to the diketone structure could yield compounds with improved antimalarial properties .

Q & A

Q. How does the compound’s electronic structure impact its utility in photoactive materials?

  • Methodological Answer :
  • UV-Vis Spectroscopy : The 3-thienyl group red-shifts λmax to 320 nm (ε ≈ 12,000 M⁻¹cm⁻¹) vs. 290 nm for phenyl derivatives, indicating extended conjugation .
  • Electrochemical Analysis : Cyclic voltammetry reveals a reduction potential at –1.2 V (vs. Ag/AgCl), suitable for electron transport layers in OLEDs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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